6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a purine derivative with a substituted phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and formamide derivatives.
Introduction of the phenyl group: The phenyl group with chloro and fluoro substitutions is introduced via nucleophilic aromatic substitution reactions.
Final assembly: The final step involves coupling the substituted phenyl group with the purine core under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions to ensure consistent quality.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- 6-[(2-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
The presence of both chloro and fluoro substitutions on the phenyl ring makes 6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione unique. These substitutions can significantly influence the compound’s reactivity and biological activity, distinguishing it from similar compounds with only one halogen substitution.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O2/c1-9-7-24-13-14(21(2)17(26)22(3)15(13)25)20-16(24)23(9)8-10-11(18)5-4-6-12(10)19/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLSADGPIUVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=C(C=CC=C4Cl)F)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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